4-Bromo-2-isobutoxyphenylamine
Overview
Description
4-Bromo-2-isobutoxyphenylamine is an organic compound with the molecular formula C10H14BrNO. It is a brominated derivative of phenylamine, featuring an isobutoxy group at the ortho position relative to the amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isobutoxyphenylamine typically involves the bromination of 2-isobutoxyphenylamine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isobutoxyphenylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted phenylamine derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of aniline derivatives.
Scientific Research Applications
4-Bromo-2-isobutoxyphenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-isobutoxyphenylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Another brominated phenylamine derivative with psychoactive properties.
4-Bromo-2-iodophenol: A brominated phenol used in organic synthesis.
Uniqueness
4-Bromo-2-isobutoxyphenylamine is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions compared to other brominated phenylamines. This structural feature may impart distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
4-bromo-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUJEFCQOZCVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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